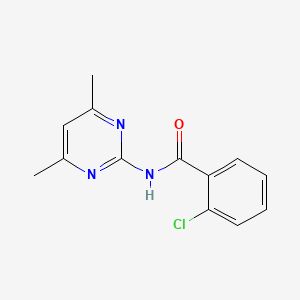
3-(1-azepanylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-(1-Azepanylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives often involves multi-step processes, including esterification, ammonolysis, and cyclization reactions. These compounds can be synthesized in good yields using green chemistry tools such as molecular sieves and sonication. For instance, ultrasound- and molecular sieves-assisted synthesis has been employed for the efficient production of 1,3,4-oxadiazole derivatives, showcasing the versatility and adaptability of synthetic methodologies for these compounds (Nimbalkar et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including 3-(1-Azepanylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione, has been extensively studied through various spectroscopic techniques. The characterization often involves 1H NMR, IR, and MS analyses, which confirm the successful synthesis and provide insight into the molecular arrangement of these compounds. The oxadiazole ring system plays a crucial role in defining the biological activity and chemical reactivity of these molecules (Xiang Jian-nan, 2009).
Chemical Reactions and Properties
1,3,4-oxadiazole derivatives participate in various chemical reactions, showcasing their reactive and versatile nature. For example, they can be used as condensing agents in the synthesis of amides, esters, and other compounds under mild conditions. Their reactivity can be tailored for specific applications, including the development of high-molecular-weight polymers through one-pot or direct polycondensation reactions (Saegusa et al., 1989).
Physical Properties Analysis
The physical properties of 3-(1-Azepanylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of substituents on the oxadiazole ring can significantly affect these properties, which are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the oxadiazole ring and the substituents attached to it. The oxadiazole ring imparts a degree of electron-withdrawing capacity, influencing the compound's behavior in chemical reactions and its interactions with biological targets.
Scientific Research Applications
Corrosion Inhibition
A study highlighted the use of oxadiazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. These derivatives demonstrated high inhibition efficiency, attributed to their adsorption on the steel surface, confirmed through various techniques including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization. This suggests potential applications in industries where mild steel corrosion is a concern (Kalia et al., 2020).
Antifungal Activity
Another research focus is the antifungal potential of oxadiazole derivatives. A study synthesized a series of these compounds, showing promising activity against various human pathogenic fungal strains. Molecular docking studies further supported their potential as antifungal agents, indicating a strategic direction for developing new antifungal drugs (Nimbalkar et al., 2016).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of oxadiazole derivatives provides foundational knowledge for further application development. One study focused on creating a series of oxadiazole-2-thione derivatives, exploring their potential bioactivities and confirming their structures through various spectroscopic methods. This work underscores the versatility of oxadiazoles in chemical synthesis (Xiang Jian-nan, 2009).
Antimicrobial Evaluation
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have synthesized compounds showing significant antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents. This research supports the broader application of oxadiazoles in combating various microbial infections (Prajapati & Thakur, 2014).
properties
IUPAC Name |
3-(azepan-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-13-6-8-14(9-7-13)15-17-19(16(21)20-15)12-18-10-4-2-3-5-11-18/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZCHDVLQKHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5591311.png)
![1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5591312.png)
![ethyl 4-[4-(acetylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5591323.png)
![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)
![2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)
![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591390.png)
![4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5591391.png)
![5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5591394.png)
![4-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5591395.png)

![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)